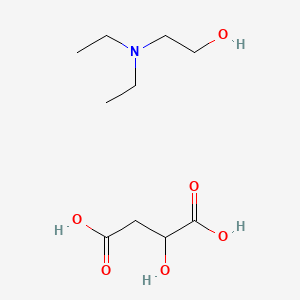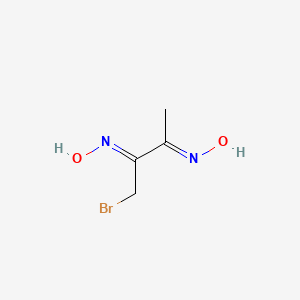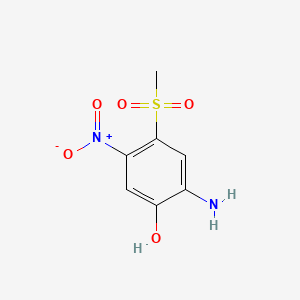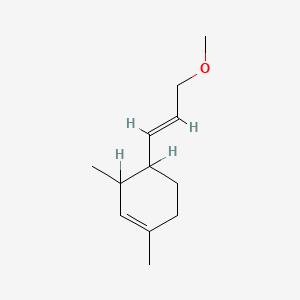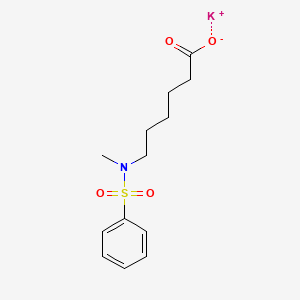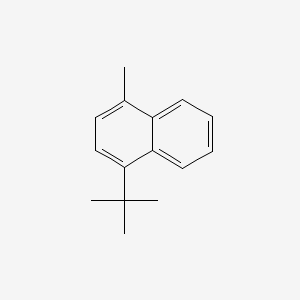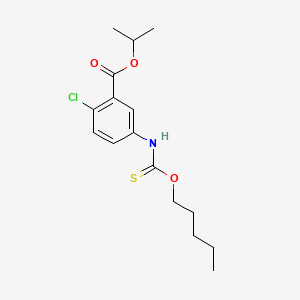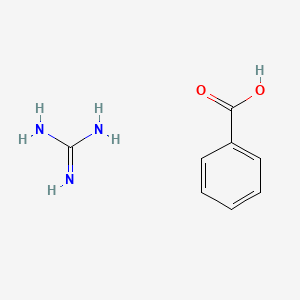
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate is a chemical compound with the molecular formula C11H10NNaO4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy, methylamino, and sulphonate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate can be synthesized through the reaction of 2,5-dihydroxynaphthalene-7-sulfonic acid with methylamine and aqueous sodium bisulfite. The reaction is typically carried out at a temperature of 96°C for 36 hours, yielding the desired product with an 83% yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often used as an intermediate in the production of various dyes, such as C.I. Reactive Orange 4, C.I. Reactive Orange 13, and C.I. Reactive Red 33 .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The sulphonate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used in different applications, such as dyes and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes for textiles and other materials.
Wirkmechanismus
The mechanism of action of sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play a crucial role in its reactivity and binding affinity. The sulphonate group enhances its solubility in aqueous solutions, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate can be compared with other similar compounds, such as:
- Sodium 4-hydroxy-7-(methylamino)naphthalene-2-sulphonate
- Sodium 4-hydroxy-5-(methylamino)naphthalene-2-sulphonate
These compounds share similar structural features but differ in the position of the substituents on the naphthalene ring. The unique arrangement of functional groups in this compound contributes to its distinct properties and applications .
Eigenschaften
CAS-Nummer |
20103-21-3 |
|---|---|
Molekularformel |
C11H10NNaO4S |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
sodium;4-hydroxy-6-(methylamino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C11H11NO4S.Na/c1-12-8-3-2-7-4-9(17(14,15)16)6-11(13)10(7)5-8;/h2-6,12-13H,1H3,(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
YTSZFECAZXHQIE-UHFFFAOYSA-M |
Kanonische SMILES |
CNC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


